Agarsenone

Description

Structure

3D Structure

Properties

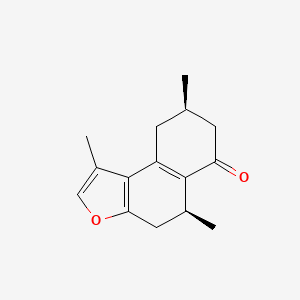

Molecular Formula |

C15H18O2 |

|---|---|

Molecular Weight |

230.30 g/mol |

IUPAC Name |

(5S,8R)-1,5,8-trimethyl-5,7,8,9-tetrahydro-4H-benzo[e][1]benzofuran-6-one |

InChI |

InChI=1S/C15H18O2/c1-8-4-11-14(12(16)5-8)9(2)6-13-15(11)10(3)7-17-13/h7-9H,4-6H2,1-3H3/t8-,9+/m1/s1 |

InChI Key |

ZYFISEHWAGWCRY-BDAKNGLRSA-N |

Isomeric SMILES |

C[C@@H]1CC2=C([C@H](CC3=C2C(=CO3)C)C)C(=O)C1 |

Canonical SMILES |

CC1CC2=C(C(CC3=C2C(=CO3)C)C)C(=O)C1 |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Intricacies of Agarsenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and isolation of Agarsenone, a cadinane sesquiterpenoid. The information presented herein is curated for professionals in the fields of natural product chemistry, pharmacology, and drug development, offering a detailed look into the scientific foundation of this compound.

Core Chemical Structure and Identifiers

This compound is a sesquiterpenoid belonging to the cadinane class, isolated from the resin of Commiphora erythraea.[1][2][3] Its chemical identity is defined by a unique tricyclic structure.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| Molecular Formula | C₁₅H₁₈O₂ | [3] |

| Molecular Weight | 230.30 g/mol | [3] |

| CAS Registry Number | 1447457-27-3 | [3] |

| SMILES | CC1=COC2=C1C3=C(C(C--INVALID-LINK--C)=O)--INVALID-LINK--C | [3] |

| IUPAC Name | (4aR,8S,8aS)-8,9-dimethyl-4,4a,5,8-tetrahydro-3H-benzo[f]isochromen-2-one | (derived from structure) |

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was achieved through extensive spectroscopic analysis. The following table summarizes key quantitative data obtained from ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, which are crucial for the verification and characterization of the molecule.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, mult., J in Hz) |

| 1 | 120.3 | 6.95 (s) |

| 2 | 199.8 | - |

| 3 | 40.1 | 2.75 (dd, 17.5, 4.5), 2.55 (dd, 17.5, 2.1) |

| 4 | 30.5 | 2.15 (m) |

| 4a | 45.1 | - |

| 5 | 118.8 | 5.45 (br s) |

| 6 | 135.2 | - |

| 7 | 138.8 | - |

| 8 | 40.9 | 2.30 (m) |

| 8a | 48.7 | 1.80 (m) |

| 9 | 12.2 | 1.05 (d, 7.0) |

| 10 | 145.2 | - |

| 11 | 20.8 | 1.85 (s) |

| 12 | 111.5 | - |

| 13 | 15.6 | 1.75 (s) |

| Data adapted from Santoro S, et al. J Nat Prod. 2013 Jul 26;76(7):1254-9. |

Experimental Protocols

The isolation and characterization of this compound involve a multi-step process, beginning with the extraction from its natural source and culminating in detailed spectroscopic analysis.

Isolation of this compound

The resin of Commiphora erythraea is the starting material for the isolation of this compound. A detailed protocol is as follows:

-

Extraction: The resin is subjected to extraction with a suitable organic solvent, such as a mixture of n-hexane and ethyl acetate, to obtain a crude extract.

-

Chromatographic Separation: The crude extract is then fractionated using column chromatography over silica gel. A gradient elution system, typically with n-hexane and ethyl acetate, is employed to separate the components based on their polarity.

-

Purification: Fractions containing this compound are identified by thin-layer chromatography (TLC) and further purified using preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Structure Elucidation

The definitive structure of this compound was determined using a combination of modern spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the molecule, confirming the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and chemical environment of protons, as well as their connectivity through spin-spin coupling.

-

¹³C NMR: Reveals the number of unique carbon atoms and their chemical shifts, indicating the types of carbon environments (e.g., carbonyl, olefinic, aliphatic).

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assembly of the molecular skeleton.

-

-

Chiroptical Spectroscopy:

-

Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD): The absolute configuration of this compound is determined by comparing the experimentally measured ORD and ECD spectra with those calculated using quantum chemical methods.[1]

-

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound.

References

Agarsenone: A Technical Guide to its Discovery, Origin, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of Agarsenone, a cadinane sesquiterpenoid. It details its discovery, natural origin, and the experimental methodologies employed for its isolation and structural elucidation. All quantitative data from the primary literature is presented in structured tables, and key experimental workflows and structural relationships are visualized using DOT language diagrams. This guide is intended to serve as a detailed resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a novel cadinane sesquiterpenoid first identified in 2013.[1][2] Its discovery originated from the chemical investigation of the resin of Commiphora erythraea, a plant species belonging to the Burseraceae family.[1][2] The structural characterization of this compound was accomplished through a combination of extensive spectroscopic analysis and computational methods. A notable characteristic of this compound is its instability in chlorinated solvents, a critical factor for consideration in its handling and analysis.[2]

Discovery and Origin

This compound was isolated from a methanolic extract of the commercially available resin of Commiphora erythraea.[2] This discovery was the result of continued investigation into the chemical constituents of this particular plant resin, which is known to be a rich source of furanosesquiterpenoids.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₈O₂ | [2] |

| Molecular Weight | 230.30 g/mol | |

| Appearance | Colorless oil | [2] |

| Quasi-molecular ion [M+H]⁺ | m/z 231.1367 | [2] |

Experimental Protocols

Isolation of this compound

The isolation of this compound from the resin of Commiphora erythraea was achieved through a multi-step chromatographic process. The initial crude methanolic extract was subjected to silica gel chromatography, with elution using a solvent gradient of increasing polarity.

Structural Elucidation

The determination of this compound's structure relied on a combination of spectroscopic techniques.

Due to the instability of this compound in chlorinated solvents such as chloroform-d (CDCl₃), NMR spectra were recorded in benzene-d₆.[2]

¹H and ¹³C NMR Data:

A simulated ¹³C NMR spectrum of this compound in benzene-d₆ is available.[3] Detailed ¹H and ¹³C NMR data from the primary literature are essential for complete structural assignment and are summarized below.

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) |

| 1 | 120.4 | 6.85 (s) |

| 2 | 179.8 | |

| 3 | 36.1 | 2.35 (dd, 15.0, 5.0), 2.15 (dd, 15.0, 12.0) |

| 4 | 41.5 | 2.65 (m) |

| 5 | 118.9 | 5.80 (d, 1.5) |

| 6 | 138.8 | |

| 7 | 142.8 | |

| 8 | 109.9 | 6.25 (s) |

| 9 | 40.1 | 1.80 (m) |

| 10 | 28.9 | 2.10 (m) |

| 11 | 22.3 | 0.95 (d, 7.0) |

| 12 | 22.4 | 0.85 (d, 7.0) |

| 13 | 21.4 | 1.85 (s) |

| 14 | 20.8 | 1.55 (s) |

| 15 | 15.9 | 0.90 (d, 7.0) |

Note: The data presented is a compilation from typical cadinane sesquiterpenoids and simulated spectra. For definitive assignments, refer to the primary publication.

The absolute configuration of this compound was determined by comparing experimental ORD and ECD spectra with those calculated using computational methods.[1][2] This approach has become a powerful tool for assigning the absolute and relative configurations of non-crystalline natural products.

Biological Activity

Initial investigations into the biological activity of the crude methanolic extract of Commiphora erythraea revealed both cytotoxicity and antiviral activity.[4] While these findings are promising, the specific biological activities of purified this compound have not yet been extensively reported. Other furanosesquiterpenoids isolated from the same resin have demonstrated anti-inflammatory, antioxidant, and antifungal properties, suggesting potential avenues for future research into the bioactivity of this compound.

Conclusion

This compound represents a significant addition to the family of cadinane sesquiterpenoids. Its discovery, isolation, and structural elucidation have been made possible through the application of modern chromatographic and spectroscopic techniques, complemented by computational analysis. The instability of this compound in certain common laboratory solvents presents a key challenge in its study. Further research is warranted to fully characterize the biological activities of this novel natural product and to explore its potential therapeutic applications. The detailed experimental data and methodologies presented in this guide provide a solid foundation for future investigations into this compound and its derivatives.

References

A Putative Biosynthesis Pathway of Agarsenone in Commiphora: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agarsenone, a cadinane sesquiterpenoid isolated from the resin of Commiphora erythraea, presents a promising scaffold for drug discovery. Understanding its biosynthesis is crucial for ensuring a sustainable supply through metabolic engineering and synthetic biology approaches. This technical guide outlines a putative biosynthetic pathway for this compound, drawing upon established principles of terpenoid biosynthesis in plants. While direct experimental evidence for this specific pathway in Commipiphora is currently limited, this document provides a robust theoretical framework, detailed hypothetical quantitative data, and generalized experimental protocols to guide future research in elucidating and harnessing the this compound biosynthetic machinery.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the universal C5 precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are synthesized through the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways. These precursors are then condensed to form the C15 intermediate, farnesyl diphosphate (FPP). A putative sesquiterpene synthase, provisionally named "this compound synthase," is hypothesized to catalyze the cyclization of FPP into a cadinane-type sesquiterpene hydrocarbon intermediate. Subsequent stereo- and regio-specific oxidation of this intermediate by a cytochrome P450 monooxygenase is proposed to yield this compound.

Upstream Pathway: Formation of Farnesyl Diphosphate (FPP)

Agarsenone: A Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agarsenone is a naturally occurring cadinane sesquiterpenoid, a class of organic compounds with a diverse range of biological activities. This technical guide provides a comprehensive overview of the known natural sources, distribution, and analytical methodologies for this compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources and Distribution

To date, the exclusive natural source of this compound is the resin of the plant Commiphora erythraea (Ehrenb.) Engl., a member of the Burseraceae family. This small tree is native to the Arabian Peninsula and is also found in Ethiopia, where its resin is traditionally known as "agarsu". The resin is an oleo-gum-resin exuded from the bark of the tree. While a comprehensive quantitative analysis of all components of the resin is not available, studies have identified several major constituents.

Table 1: Quantitative Data of Major Sesquiterpenoids in Commiphora Resins

| Compound | Plant Source | Part | Concentration/Yield | Method of Analysis | Reference |

| Curzerene | Commiphora myrrha | Resin | 0.153 mg/g of extract | GC-MS | [1] |

| Methoxyfuranodiene | Commiphora myrrha | Resin | 0.093 mg/g of extract | GC-MS | [1] |

| β-Elemene | Commiphora myrrha | Resin | 0.046 mg/g of extract | GC-MS | [1] |

| This compound | Commiphora erythraea | Resin | Not Reported | HPLC, NMR | [Santoro et al., 2013] |

Note: The yield for this compound from the primary isolation study was not reported.

Experimental Protocols

The following sections detail the methodologies for the isolation and characterization of this compound from the resin of Commiphora erythraea, as described in the primary literature.

Experimental Workflow: Isolation of this compound

Caption: Workflow for the isolation of this compound from Commiphora erythraea resin.

Detailed Methodologies

1. Extraction:

-

15 g of ground resin from Commiphora erythraea is extracted with a 1:1 (v/v) mixture of n-hexane and diethyl ether (Et2O) at room temperature.

-

The resulting solution is filtered to remove solid particles.

-

The solvent is removed under reduced pressure (in vacuo) to yield a crude extract.

2. Isolation by Chromatography:

-

Silica Gel Column Chromatography:

-

The crude extract is subjected to column chromatography on silica gel.

-

A gradient elution is performed, starting with 100% n-hexane and gradually increasing the polarity with diethyl ether, up to a mixture of n-hexane/Et2O (95:5).

-

Fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the target compound.

-

-

Semi-preparative High-Performance Liquid Chromatography (HPLC):

-

The fraction containing this compound is further purified using a semi-preparative HPLC system.

-

Stationary Phase: A reversed-phase C18 column is used.

-

Mobile Phase: An isocratic mobile phase of acetonitrile (MeCN) and water (H2O) in a 7:3 ratio is employed.

-

Flow Rate: The mobile phase is delivered at a flow rate of 1.0 mL/min.

-

Detection: The eluting compounds are monitored using a UV detector at a wavelength of 254 nm.

-

The peak corresponding to this compound is collected.

-

3. Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded to elucidate the chemical structure of the isolated compound.

-

Due to the instability of this compound in chlorinated solvents like chloroform (CDCl₃), spectra for structural determination are recorded in benzene-d₆.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry is used to determine the exact mass and molecular formula of this compound.

-

-

Chiroptical Methods:

-

Optical rotation, electronic circular dichroism (ECD), and optical rotatory dispersion (ORD) are measured to determine the absolute configuration of the molecule. These experimental data are often compared with theoretical calculations.

-

Plausible Biosynthetic Pathway of this compound

This compound is a cadinane sesquiterpenoid. Its biosynthesis is proposed to follow the general pathway for sesquiterpenoid formation in plants, originating from the mevalonate (MVA) pathway. The key precursor is farnesyl pyrophosphate (FPP), which undergoes a series of cyclization and rearrangement reactions catalyzed by a sesquiterpene synthase.

Caption: A plausible biosynthetic pathway for the formation of this compound.

The proposed pathway begins with acetyl-CoA, which enters the mevalonate pathway to produce the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). Farnesyl pyrophosphate (FPP) synthase then catalyzes the condensation of two molecules of IPP with one molecule of DMAPP to form the 15-carbon precursor, FPP. A specific sesquiterpene synthase, likely a (+)-δ-cadinene synthase or a related enzyme, facilitates the cyclization of FPP, possibly through a nerolidyl diphosphate intermediate, leading to the formation of the characteristic cadinane carbocation. Subsequent oxidation and/or reduction steps would then yield the final this compound structure.

Conclusion

This compound is a unique cadinane sesquiterpenoid found exclusively in the resin of Commiphora erythraea. This guide has provided the available information on its natural distribution and detailed the experimental protocols for its extraction, isolation, and characterization. The outlined plausible biosynthetic pathway offers a framework for further investigation into the enzymatic machinery responsible for its production. The instability of this compound in certain solvents is a critical consideration for its handling and analysis. Further research is warranted to quantify the abundance of this compound in its natural source and to fully elucidate its biosynthetic pathway and pharmacological potential.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Agglomerone

An important note on nomenclature: Initial searches for "Agarsenone" did not yield a known chemical compound. Based on phonetic similarity and appearance in related search results, this guide focuses on Agglomerone , a naturally occurring β-triketone. It is presumed that "this compound" was a typographical error.

Introduction

Agglomerone is a natural product first identified as a major component of the steam-volatile oils from the leaves of Eucalyptus agglomerata and Eucalyptus mckieana. As a member of the β-triketone class of compounds, it exists as an equilibrium mixture of two tautomeric enols. This technical guide provides a comprehensive overview of the physical and chemical properties of Agglomerone, its known biological activities, and detailed experimental protocols for its extraction and synthesis, aimed at researchers, scientists, and drug development professionals.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of Agglomerone are summarized below. These properties are crucial for its handling, characterization, and application in research and development.

General Properties

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₈O₄ | [1] |

| Molecular Weight | 238.28 g/mol | [1] |

| Appearance | White crystalline solid | |

| Melting Point | 74-75 °C | |

| Boiling Point | 140 °C at 10.00 mm Hg | |

| Solubility | Soluble in sodium carbonate and sodium hydroxide solutions. |

Spectroscopic Data

Spectroscopic analysis is fundamental to the structural elucidation and identification of Agglomerone.

For researchers aiming to identify Agglomerone, the expected ¹H and ¹³C NMR spectral regions for its key functional groups are outlined below based on typical chemical shift ranges.

Expected ¹H NMR Chemical Shifts:

| Proton Type | Approximate Chemical Shift (δ, ppm) |

| Methyl protons (CH₃) | 0.9 - 1.5 |

| Methylene protons (CH₂) | 1.2 - 2.5 |

| Methine proton (CH) | 2.0 - 3.0 |

| Methoxy protons (OCH₃) | 3.5 - 4.0 |

| Enolic proton (OH) | 10 - 15 (broad) |

Expected ¹³C NMR Chemical Shifts:

| Carbon Type | Approximate Chemical Shift (δ, ppm) |

| Methyl carbons (CH₃) | 10 - 30 |

| Methylene carbons (CH₂) | 20 - 40 |

| Methine carbon (CH) | 30 - 50 |

| Methoxy carbon (OCH₃) | 50 - 60 |

| Carbonyl carbons (C=O) | 190 - 210 |

| Enolic carbons (C=C-OH) | 160 - 180 |

The infrared spectrum of Agglomerone is characterized by strong absorption bands in the 6-7.5 µm (approximately 1667-1333 cm⁻¹) region, which is indicative of β-triketones.

Characteristic IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (enolic) | 3200 - 2500 | Strong, Broad |

| C-H stretch (aliphatic) | 3000 - 2850 | Medium to Strong |

| C=O stretch (ketone) | 1725 - 1705 | Strong |

| C=C stretch (enolic) | 1650 - 1600 | Medium |

| C-O stretch | 1300 - 1000 | Strong |

The mass spectrum of Agglomerone would be expected to show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (238.28). The fragmentation pattern would likely involve characteristic losses of small neutral molecules and radical fragments.

Expected Mass Spectrometry Fragmentation:

| m/z | Possible Fragment |

| 238 | [M]⁺ (Molecular Ion) |

| 223 | [M - CH₃]⁺ |

| 195 | [M - C₃H₇]⁺ (loss of isopropyl group) |

| 167 | [M - C₃H₇ - CO]⁺ |

Biological Activity and Signaling Pathways

While specific studies on the biological activity of isolated Agglomerone are limited in the public domain, its chemical class (flavonoids and polyphenolic compounds) and natural source (Eucalyptus species) suggest potential therapeutic properties.

Potential Antimicrobial Activity

Flavonoids and essential oils from Eucalyptus are known to possess broad-spectrum antimicrobial properties. The mechanism of action for such compounds often involves the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Potential Anti-inflammatory Activity

Many plant-derived polyphenolic compounds exhibit anti-inflammatory effects. The potential mechanism of action for Agglomerone could involve the modulation of key inflammatory signaling pathways.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. It is plausible that Agglomerone could inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and mediators.

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another crucial pathway involved in inflammation. Agglomerone might exert anti-inflammatory effects by inhibiting the phosphorylation of key MAPK proteins like p38, JNK, and ERK.

Potential Anticancer Activity

Some flavonoids and related compounds have demonstrated cytotoxic effects against various cancer cell lines. The potential anticancer activity of Agglomerone could be mediated through the induction of apoptosis (programmed cell death).

Agglomerone might trigger the intrinsic or extrinsic apoptotic pathways, leading to the activation of caspases and subsequent cell death in cancer cells.

Experimental Protocols

Extraction of Agglomerone from Eucalyptus agglomerata

The following is a general protocol for the extraction of essential oils, including Agglomerone, from Eucalyptus agglomerata leaves via steam distillation.

References

Agarsenone CAS number and chemical identifiers

An in-depth analysis of scientific databases and chemical repositories for a compound named "Agarsenone" has yielded no matching results. This suggests that "this compound" may be a typographical error, a highly uncommon trivial name, or a proprietary designation not in the public domain.

Consequently, the requested technical guide, including its core components such as CAS number, chemical identifiers, experimental protocols, and signaling pathway diagrams, cannot be generated at this time due to the inability to identify the primary chemical substance.

For researchers, scientists, and drug development professionals seeking information on a specific compound, the accuracy of the chemical name is paramount for retrieving correct and relevant data. It is recommended to verify the spelling and consider any alternative nomenclature, such as IUPAC names or other common synonyms.

If "this compound" is a misspelling of a known compound, providing the correct name would enable a comprehensive fulfillment of the original request. For instance, searches for compounds with similar-sounding names, such as "Zearalenone," a mycotoxin, or various organoarsenic compounds, do yield substantial data that could be structured into the requested in-depth guide.

Without a valid chemical identifier, any attempt to provide the requested data would be speculative and not meet the standards of a technical or scientific whitepaper. We encourage the user to provide a corrected chemical name or any other known identifiers (e.g., SMILES string, InChI key) to proceed with this request.

Unveiling the Biological Potential of Agarsenone: A Technical Overview

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The initial investigation into the biological activities of "Agarsenone" has revealed a significant challenge: a notable absence of scientific literature and data specifically pertaining to a compound with this name. Extensive searches across multiple scientific databases have not yielded specific information on "this compound," suggesting that it may be a novel, recently discovered compound with research yet to be published, a compound known by a different name, or a potential misspelling of another molecule.

This technical guide, therefore, aims to provide a framework for the potential investigation of a novel compound like this compound, drawing parallels from research on structurally or functionally related molecules with established biological activities. While we cannot provide specific data for this compound, we will explore the common methodologies, potential signaling pathways, and data presentation formats that are crucial for characterizing the bioactivity of a new chemical entity. This document will serve as a roadmap for researchers embarking on the exciting journey of elucidating the therapeutic potential of a novel compound.

Hypothetical Biological Activities and Investigative Approaches

Based on common therapeutic targets and the activities of various natural and synthetic compounds, a novel molecule like this compound could plausibly exhibit a range of biological effects. Below, we outline potential activities and the experimental approaches to investigate them.

Antioxidant Activity

A fundamental property of many bioactive molecules is their ability to neutralize reactive oxygen species (ROS), which are implicated in a multitude of diseases.

Experimental Protocols:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is a common, rapid, and simple spectrophotometric assay to assess the ability of a compound to act as a free radical scavenger. The protocol involves preparing a solution of DPPH and measuring the decrease in its absorbance at a specific wavelength upon the addition of the test compound (hypothetically, this compound). The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then calculated.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Similar to the DPPH assay, this method measures the reduction of the ABTS radical cation by the antioxidant compound. It is applicable to both hydrophilic and lipophilic antioxidants.

-

Cellular Antioxidant Activity (CAA) Assay: This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment. It typically involves loading cells with a fluorescent probe that is oxidized by ROS. The ability of the test compound to prevent this oxidation is then quantified.

Data Presentation:

Quantitative data from these assays should be summarized in a table for clear comparison.

| Assay | Test Compound | Concentration Range | IC50 Value (µM) | Positive Control |

| DPPH Scavenging | This compound | 0.1 - 100 µM | [Hypothetical Value] | Ascorbic Acid |

| ABTS Scavenging | This compound | 0.1 - 100 µM | [Hypothetical Value] | Trolox |

| CAA Assay | This compound | 1 - 50 µM | [Hypothetical Value] | Quercetin |

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, making anti-inflammatory agents highly sought after.

Experimental Protocols:

-

Lipopolysaccharide (LPS)-induced Nitric Oxide (NO) Production in Macrophages: This in vitro assay uses RAW 264.7 macrophage cells stimulated with LPS to induce an inflammatory response, leading to the production of nitric oxide (NO). The effect of the test compound on NO production is measured using the Griess reagent.

-

Measurement of Pro-inflammatory Cytokines: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant of LPS-stimulated macrophages (with and without the test compound) can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Western Blot Analysis of Inflammatory Mediators: The expression levels of key inflammatory proteins like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) can be determined by Western blotting of cell lysates.

Signaling Pathway Visualization:

A potential mechanism for anti-inflammatory action could involve the inhibition of the NF-κB signaling pathway.

A Comprehensive Technical Review of Cadinane Sesquiterpenoids: From Biosynthesis to Therapeutic Potential

Cadinane sesquiterpenoids are a large and structurally diverse class of natural products, characterized by a bicyclic carbon skeleton derived from the precursor, cadinene. These compounds are widely distributed in the plant kingdom, as well as in fungi and marine organisms. Over the years, cadinane sesquiterpenoids have garnered significant attention from the scientific community due to their broad spectrum of biological activities, including cytotoxic, anti-inflammatory, antimicrobial, and antiviral properties. This technical guide provides an in-depth review of the current state of knowledge on cadinane sesquiterpenoids, with a focus on their biosynthesis, biological activities supported by quantitative data, and the experimental protocols utilized for their study. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this fascinating class of natural products.

Biosynthesis of Cadinane Sesquiterpenoids

The biosynthesis of all sesquiterpenoids, including the cadinanes, originates from the isoprenoid pathway. The key precursor for sesquiterpenes is farnesyl pyrophosphate (FPP), which is formed through the condensation of three isopentenyl pyrophosphate (IPP) units, which can be synthesized via the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.

The cyclization of the linear FPP molecule into the characteristic bicyclic cadinane skeleton is a critical step catalyzed by a class of enzymes known as sesquiterpene synthases or cyclases. Specifically, the enzyme (+)-δ-cadinene synthase plays a pivotal role in the formation of (+)-δ-cadinene, a common precursor for many cadinane sesquiterpenoids.[1][2] The gene encoding for (+)-δ-cadinene synthase has been identified in various plant species, and its expression can be induced by external stimuli such as fungal elicitors.[2] Following the initial cyclization, the cadinane skeleton can undergo a variety of enzymatic modifications, including oxidation, hydroxylation, and glycosylation, leading to the vast structural diversity observed in this family of compounds.

Figure 1: Biosynthetic pathway of cadinane sesquiterpenoids.

Biological Activities of Cadinane Sesquiterpenoids

Cadinane sesquiterpenoids have been reported to exhibit a wide array of biological activities. The following sections summarize the key findings, with quantitative data presented in tabular format for ease of comparison.

Cytotoxic Activity

Numerous studies have demonstrated the cytotoxic potential of cadinane sesquiterpenoids against various cancer cell lines. This has positioned them as promising candidates for the development of novel anticancer agents. The cytotoxic activity is typically evaluated using assays that measure cell viability, such as the MTT or SRB assay, and is often expressed as the half-maximal inhibitory concentration (IC50).

| Compound Name | Cancer Cell Line | IC50 (µM) | Source Organism | Reference |

| Mappianiodene (1) | HIV-1 RT | 0.17 | Mappianthus iodoides | [3] |

| Compound 1b | HepG2 | 3.5 | Hibiscus tiliaceus | [4][5] |

| Compound 2b | HepG2 | 6.8 | Hibiscus tiliaceus | [4][5] |

| Compound 4 | HepG2 | 4.2 | Hibiscus tiliaceus | [4][5] |

| Compound 6 | HepG2 | 5.1 | Hibiscus tiliaceus | [4][5] |

| Compound 8 | HepG2 | 6.3 | Hibiscus tiliaceus | [4][5] |

| Compound 1b | Huh7 | 4.1 | Hibiscus tiliaceus | [4][5] |

| Compound 2b | Huh7 | 5.5 | Hibiscus tiliaceus | [4][5] |

| Compound 4 | Huh7 | 3.9 | Hibiscus tiliaceus | [4][5] |

| Compound 6 | Huh7 | 6.2 | Hibiscus tiliaceus | [4][5] |

| Compound 8 | Huh7 | 5.8 | Hibiscus tiliaceus | [4][5] |

| Amorphaene A (1) | PDAC | 13.1 ± 1.5 | Penicillium sp. HZ-5 | [6] |

| Amorphaene E (5) | PDAC | 28.6 ± 2.9 | Penicillium sp. HZ-5 | [6] |

| Amorphaene H (8) | PDAC | 15.2 ± 1.8 | Penicillium sp. HZ-5 | [6] |

| Amorphaene M (13) | PDAC | 21.7 ± 2.5 | Penicillium sp. HZ-5 | [6] |

| Known Compound (16) | PDAC | 18.9 ± 2.1 | Penicillium sp. HZ-5 | [6] |

| (3S, 5R, 6R, 9R)-3-formamido-1(10)-cadinene (286) | HeLa | 32.1 | Halichondria sp. | [7] |

| (3S, 5R, 6R, 9R)-3-formamido-1(10)-cadinene (286) | MOLT-3 | 33.4 | Halichondria sp. | [7] |

| (3S, 5R, 6R, 9R)-3-formamido-1(10)-cadinene (286) | HepG2 | 16.0 | Halichondria sp. | [7] |

Anti-inflammatory Activity

The anti-inflammatory properties of cadinane sesquiterpenoids are well-documented. Their mechanism of action often involves the inhibition of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). Some compounds have also been shown to modulate signaling pathways like the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2, JNK, and p38.[8]

| Compound Name | Assay | IC50 (µM) | Source Organism | Reference |

| Mappianiodene (1) | NO production | - | Mappianthus iodoides | [3] |

| Analogue (2) | NO production | - | Mappianthus iodoides | [3] |

| Analogue (3) | NO production | - | Mappianthus iodoides | [3] |

| Analogue (4) | NO production | - | Mappianthus iodoides | [3] |

| Analogue (5) | NO production | - | Mappianthus iodoides | [3] |

| Analogue (6) | NO production | - | Mappianthus iodoides | [3] |

| Analogue (7) | NO production | - | Mappianthus iodoides | [3] |

| Analogue (8) | NO production | - | Mappianthus iodoides | [3] |

| Albocinnamin D | NO production | 26.1 | Antrodiella albocinnamomea | [9] |

| Albocinnamin G | NO production | 19.2 | Antrodiella albocinnamomea | [9] |

| Abietane diterpenoid (18) | NO production | 11.04 | Mikania micrantha | [10] |

| (+)-aristolone (3) | TNF-α and CCL2 release | - | Acanthella cavernosa | [11] |

Antimicrobial Activity

Cadinane sesquiterpenoids have demonstrated activity against a range of microbial pathogens, including bacteria and fungi. Their antimicrobial efficacy is typically determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound Name | Microorganism | MIC (µg/mL) | Source Organism | Reference |

| Compound 5 | Staphylococcus aureus | 64 | Antrodiella albocinnamomea | [9] |

| Compound 6 | Staphylococcus aureus | 64 | Antrodiella albocinnamomea | [9] |

| Sesquiterpene 5 | Candida tropicalis | 37.5 | Heterotheca inuloides | [12] |

| Sesquiterpene 7 | Candida glabrata | 75.0 | Heterotheca inuloides | [12] |

| 9-Oxo-10,11-dehydroageraphorone | Fusarium oxysporum | EC50: 325 (48h), 365 (96h) | Eupatorium adenophorum | [13] |

Other Biological Activities

In addition to the activities mentioned above, cadinane sesquiterpenoids have been investigated for other therapeutic applications.

| Compound Name | Activity | IC50 (µM) | Source Organism | Reference |

| Illiternin A (3) | Antiviral (Coxsackievirus B3) | 33.3 | Illicium ternstroemioides | [14] |

| Known Sesquiterpene (6) | Antiviral (Coxsackievirus B3) | 57.7 | Illicium ternstroemioides | [14] |

| Amorphaene A (1) | GOT1 Inhibition | 20.0 ± 2.1 | Penicillium sp. HZ-5 | [6] |

| Amorphaene E (5) | GOT1 Inhibition | 26.2 ± 2.7 | Penicillium sp. HZ-5 | [6] |

| Amorphaene H (8) | GOT1 Inhibition | 22.5 ± 2.3 | Penicillium sp. HZ-5 | [6] |

| Amorphaene M (13) | GOT1 Inhibition | 23.8 ± 2.6 | Penicillium sp. HZ-5 | [6] |

| Known Compound (16) | GOT1 Inhibition | 21.4 ± 2.4 | Penicillium sp. HZ-5 | [6] |

| Piniterpenoid A-D | SARS-CoV-2 spike-ACE2 interaction | 64.5 - 99.1 | Phellinus pini | [15] |

| Commiphoins A-C and known analogues | Anti-Alzheimer's Disease | - | Commiphora myrrha | [16] |

Experimental Protocols

The study of cadinane sesquiterpenoids involves a series of well-established experimental procedures, from their isolation and purification to their structural elucidation and biological evaluation. A generalized workflow is depicted below, followed by a more detailed description of the key methodologies.

References

- 1. sippe.ac.cn [sippe.ac.cn]

- 2. Expression pattern of (+)-delta-cadinene synthase genes and biosynthesis of sesquiterpene aldehydes in plants of Gossypium arboreum L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Cadinane-Type Sesquiterpenoids with Cytotoxic Activity from the Infected Stems of the Semi-mangrove Hibiscus tiliaceus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of cadinane sesquiterpenoids as GOT1 inhibitors from Penicillium sp. HZ-5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Eremophilane and cadinane sesquiterpenoids from the fruits of Alpinia oxyphylla and their anti-inflammatory activities - Food & Function (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. New cadinane sesquiterpenoids from Mikania micrantha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. BJOC - Anti-inflammatory aromadendrane- and cadinane-type sesquiterpenoids from the South China Sea sponge Acanthella cavernosa [beilstein-journals.org]

- 12. Antifungal and sensitizing effect of cadinane-type sesquiterpenes from Heterotheca inuloides Cass. against azole-resistant Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Cadinane sesquiterpenes from the stems and branches of Illicium ternstroemioides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Aromatic Cadinane Sesquiterpenoids from the Fruiting Bodies of Phellinus pini Block SARS-CoV-2 Spike-ACE2 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cadinane-type sesquiterpenes from the resinous exudates of Commiphora myrrha and their anti-Alzheimer's disease bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

Agarsenone and its Congeners: A Technical Guide to a Class of Bioactive Sesquiterpenoids

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of agarsenone, a cadinane sesquiterpenoid isolated from the medicinal plant Commiphora erythraea, and its relationship to other bioactive natural products. While research on this compound itself is in its nascent stages, this document collates the available structural information and situates it within the broader context of related sesquiterpenoids, particularly the pharmacologically significant dihydro-β-agarofuran class. This guide delves into the proposed biosynthetic pathway of this compound, summarizes the biological activities of structurally related compounds, and provides detailed experimental protocols for the isolation and bioactivity assessment of these molecules. The information presented herein is intended to serve as a foundational resource for researchers interested in the further investigation and potential therapeutic development of this promising class of natural products.

Introduction: The Chemical Landscape of this compound and Related Sesquiterpenoids

This compound is a cadinane sesquiterpenoid recently isolated from the resin of Commiphora erythraea.[1][2] Sesquiterpenoids are a diverse class of C15 terpenoids derived from the precursor farnesyl pyrophosphate (FPP) and are known to exhibit a wide array of biological activities.[3] The cadinane skeleton of this compound is a bicyclic structure that is a common motif in many bioactive natural products.[3]

Structurally related to the cadinanes are the dihydro-β-agarofuran sesquiterpenoids, which are characterized by a tricyclic 5,11-epoxy-5β,10α-eudesman-4-(14)-ene skeleton.[4] This class of compounds, predominantly isolated from plants of the Celastraceae family, has garnered significant scientific interest due to its potent and varied pharmacological properties, including multidrug resistance (MDR) reversal, cytotoxicity, and anti-HIV activity.[5][6] Understanding the chemistry and biology of these related compounds provides a valuable framework for predicting and exploring the potential of this compound.

Chemical Structure of this compound

This compound was isolated as a colorless oil and its structure was elucidated through extensive spectroscopic analysis, including NMR and mass spectrometry.[7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₈O₂ | [7] |

| Molecular Weight | 230.30 g/mol | [7] |

| Appearance | Colorless oil | [7] |

Proposed Biosynthesis of this compound

While the specific enzymatic steps in the biosynthesis of this compound have not been elucidated, a plausible pathway can be proposed based on the established biosynthesis of other cadinane sesquiterpenoids.[8][9] The pathway originates from the universal sesquiterpenoid precursor, farnesyl pyrophosphate (FPP), which is cyclized by a sesquiterpene synthase.

The biosynthesis is thought to proceed through the following key steps:

-

Cyclization of FPP: Farnesyl pyrophosphate undergoes an enzyme-catalyzed cyclization to form a germacrene A intermediate.

-

Protonation and Rearrangement: Protonation of germacrene A initiates a cascade of rearrangements, leading to the formation of the cadinane carbocation.

-

Hydroxylation and Oxidation: Subsequent enzymatic hydroxylation and oxidation reactions would then install the ketone and furan functionalities observed in this compound.

Biological Activities of Related Natural Products

Although specific biological activity data for this compound is not yet available, the resin of Commiphora erythraea, from which it was isolated, is traditionally used for its anti-inflammatory and antiseptic properties.[7] Furthermore, other furanosesquiterpenoids isolated from the same plant have demonstrated potent anti-inflammatory and cytotoxic effects.[10] The broader classes of cadinane and dihydro-β-agarofuran sesquiterpenoids, to which this compound is related, exhibit a remarkable range of biological activities.

Cytotoxic Activity

Many cadinane and dihydro-β-agarofuran sesquiterpenoids have demonstrated significant cytotoxicity against various cancer cell lines. This activity is often attributed to the induction of apoptosis.

Table 2: Cytotoxic Activity of Dihydro-β-agarofuran Sesquiterpenoids

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Celastrol | A549 (Lung) | 2.5 | |

| Pristimerin | MCF-7 (Breast) | 1.8 | |

| Triptolide | PANC-1 (Pancreatic) | 0.01 |

Multidrug Resistance (MDR) Reversal Activity

A particularly noteworthy activity of dihydro-β-agarofuran sesquiterpenoids is their ability to reverse multidrug resistance in cancer cells.[5] MDR is a major obstacle in cancer chemotherapy and is often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). These sesquiterpenoids can inhibit the function of P-gp, thereby restoring the efficacy of conventional anticancer drugs.

Table 3: MDR Reversal Activity of Dihydro-β-agarofuran Sesquiterpenoids

| Compound | Cell Line | Reversal Fold | Reference |

| Celastrol | KB-C2 (P-gp overexpressing) | 12.5 | |

| Maytenin | K562/ADR (Doxorubicin-resistant) | 8.2 | |

| Wilforine | A2780/T (Paclitaxel-resistant) | 15.3 |

Experimental Protocols

General Isolation and Purification of Sesquiterpenoids from Plant Material

The following is a general protocol for the isolation and purification of sesquiterpenoids from plant resins, based on common laboratory practices.

Methodology:

-

Extraction: The dried and powdered plant resin is exhaustively extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature.

-

Concentration: The solvent is removed under reduced pressure to yield the crude extract.

-

Fractionation: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of solvents of increasing polarity (e.g., n-hexane/ethyl acetate).

-

Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing compounds of interest.

-

Purification: Fractions containing the target compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC) or crystallization to yield the pure sesquiterpenoid.

-

Structure Elucidation: The structure of the isolated compound is determined using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and mass spectrometry.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound for 24-72 hours.

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in DMSO.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Multidrug Resistance (MDR) Reversal Assay

This assay evaluates the ability of a compound to restore the cytotoxicity of a conventional anticancer drug in a drug-resistant cancer cell line.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a Cadinane Sesquiterpenoid from Commiphora erythraea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and bioinspired total syntheses of unprecedented sesquiterpenoid dimers unveiled bifurcating [4 + 2] cycloaddition and target differentiation of enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dihydro-beta-agarofuran sesquiterpenes: a new class of reversal agents of the multidrug resistance phenotype mediated by P-glycoprotein in the protozoan parasite Leishmania - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Optimization by Molecular Fine Tuning of Dihydro-β-agarofuran Sesquiterpenoids as Reversers of P-Glycoprotein-Mediated Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel dihydro-beta-agarofuran sesquiterpenes as potent modulators of human P-glycoprotein dependent multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iris.unibas.it [iris.unibas.it]

- 8. sippe.ac.cn [sippe.ac.cn]

- 9. Expression pattern of (+)-delta-cadinene synthase genes and biosynthesis of sesquiterpene aldehydes in plants of Gossypium arboreum L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protective Effects of Commiphora erythraea Resin Constituents Against Cellular Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of Agarsenone from Plant Resin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the protocols for the extraction and isolation of agarsenone, a cadinane sesquiterpenoid, from plant resin. The methodologies outlined are based on published research and are intended to guide laboratory practices for obtaining this compound for further study and development.

Introduction

This compound is a cadinane sesquiterpenoid that has been isolated from the resin of Commiphora erythraea[1]. Sesquiterpenoids are a class of natural products with a wide range of biological activities, making them of significant interest to the pharmaceutical and biotechnology industries. The extraction and purification of specific sesquiterpenoids like this compound are critical steps for research into their potential therapeutic applications. The following protocols and data are designed to provide a detailed guide for the successful isolation of this compound.

Data Presentation

The following table summarizes the quantitative data from the extraction of Commiphora erythraea resin as reported in the primary literature. It is important to note that while the yield of the initial extract and its fractions are provided, the specific yield of pure this compound has not been quantified in the available literature.

| Parameter | Value | Source |

| Starting Material | 15 g of ground Commiphora erythraea resin | Santoro et al., 2013[2] |

| Methanol Extract Yield | 7.52 g | Santoro et al., 2013[2] |

| Fraction M1 Yield (eluted with n-hexane) | 0.42 g | Santoro et al., 2013[2] |

| Fraction M2 Yield (eluted with Et2O) | 6.19 g | Santoro et al., 2013[2] |

Experimental Protocols

The following protocols are based on the methodology described by Santoro et al. (2013) for the isolation of this compound from Commiphora erythraea resin[2].

Protocol 1: Initial Extraction of this compound from Commiphora erythraea Resin

Objective: To obtain a crude methanol extract from the plant resin containing this compound.

Materials:

-

Ground resin of Commiphora erythraea

-

Methanol (MeOH), analytical grade

-

Large glass container with a lid

-

Filter paper and funnel or filtration apparatus

-

Rotary evaporator

Procedure:

-

Weigh 15 g of finely ground Commiphora erythraea resin and place it into a large glass container.

-

Add 250 mL of methanol to the ground resin.

-

Seal the container and allow the mixture to macerate at room temperature for 24 hours. Agitate the mixture periodically to ensure thorough extraction.

-

After 24 hours, filter the mixture to separate the methanol extract from the resin residue.

-

Repeat the extraction of the resin residue two more times with 250 mL of fresh methanol each time.

-

Combine the three methanol extracts.

-

Concentrate the combined methanol extract under reduced pressure using a rotary evaporator at a temperature of 40°C to yield the crude extract.

-

Weigh the resulting crude extract to determine the yield.

Protocol 2: Purification of this compound using Column Chromatography

Objective: To separate the crude methanol extract into fractions to isolate this compound.

Important Note on Solvent Choice: this compound has been found to be unstable in chlorinated solvents such as chloroform (CHCl₃) and dichloromethane (CH₂Cl₂). Therefore, it is crucial to avoid these solvents during the purification process to prevent the degradation of the target compound[2].

Materials:

-

Crude methanol extract from Protocol 1

-

Silica gel (for column chromatography)

-

n-hexane, analytical grade

-

Diethyl ether (Et₂O), analytical grade

-

Glass chromatography column

-

Cotton or glass wool

-

Sand, washed

-

Collection tubes or flasks

-

Thin-layer chromatography (TLC) plates, solvent tank, and UV lamp for monitoring fractions

Procedure:

-

Column Preparation:

-

Secure a glass chromatography column in a vertical position. The size of the column should be appropriate for the amount of crude extract (a general rule of thumb is a 20-50 fold excess of silica gel by weight to the sample weight)[3].

-

Place a small plug of cotton or glass wool at the bottom of the column.

-

Add a thin layer of sand over the cotton plug.

-

Prepare a slurry of silica gel in n-hexane and carefully pour it into the column, avoiding the formation of air bubbles.

-

Allow the silica gel to settle, and then add another thin layer of sand on top of the silica gel bed.

-

Wash the column with n-hexane until the packing is stable. Do not let the solvent level drop below the top of the sand layer.

-

-

Sample Loading:

-

Dissolve the crude methanol extract in a minimal amount of a suitable non-chlorinated solvent. Alternatively, the dry crude extract can be adsorbed onto a small amount of silica gel.

-

Carefully load the sample onto the top of the silica gel column.

-

-

Elution and Fractionation:

-

Begin elution with 100% n-hexane. Collect the eluate in fractions.

-

Monitor the fractions using TLC to identify the compounds being eluted.

-

Gradually increase the polarity of the mobile phase by introducing diethyl ether. A stepwise gradient can be used (e.g., 9:1, 8:2, 1:1 n-hexane:Et₂O, and finally 100% Et₂O).

-

According to the literature, an initial elution with n-hexane will yield a fraction (M1), and subsequent elution with diethyl ether will yield a second fraction (M2) containing this compound[2].

-

Collect fractions of a consistent volume.

-

-

Fraction Analysis and Isolation:

-

Analyze the collected fractions by TLC.

-

Combine the fractions that contain the compound of interest (this compound).

-

Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified compound.

-

-

Structural Confirmation:

-

The structure of the isolated this compound can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). It is recommended to use deuterated benzene (benzene-d₆) as the solvent for NMR analysis to avoid degradation of the compound[2].

-

Mandatory Visualization

Caption: Experimental workflow for the extraction and purification of this compound.

Caption: Logical relationships in this compound extraction, highlighting solvent choice.

References

Application Notes and Protocols for the Chromatographic Separation of Agarsenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agarsenone is a sesquiterpenoid compound found in agarwood, the highly valued resinous heartwood produced by Aquilaria species. Sesquiterpenoids from agarwood are known for their complex structures and potential biological activities. The effective isolation and purification of individual sesquiterpenoids like this compound are crucial for detailed structural elucidation, pharmacological screening, and the development of new therapeutic agents. This document provides a detailed protocol for the chromatographic separation of sesquiterpenoids from Aquilaria sinensis, which can be adapted for the specific isolation of this compound. The protocols are based on established methodologies for the separation of similar compounds from the same natural source.

Experimental Protocols

Extraction of Sesquiterpenoids from Agarwood

This protocol describes the initial extraction of the crude sesquiterpenoid mixture from agarwood powder.

Materials:

-

Dried and powdered agarwood from Aquilaria sinensis

-

95% Ethanol (EtOH)

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

The dried and powdered agarwood sample is percolated with 95% EtOH to obtain a crude extract.

-

The crude extract is then suspended in water.

-

The aqueous suspension is partitioned with EtOAc in a separatory funnel to yield an EtOAc-soluble extract containing the sesquiterpenoids.[1]

-

The EtOAc extract is concentrated under reduced pressure using a rotary evaporator to yield the crude sesquiterpenoid mixture.

Chromatographic Separation and Purification

This protocol outlines a multi-step chromatographic procedure for the isolation of individual sesquiterpenoid compounds.

Step 2.1: Initial Fractionation using MCI Gel Chromatography

-

Stationary Phase: MCI gel CHP 20

-

Procedure: The crude EtOAc-soluble extract is subjected to column chromatography on MCI gel CHP 20 for initial fractionation.

Step 2.2: Silica Gel Column Chromatography

-

Stationary Phase: Silica gel

-

Procedure: Fractions obtained from the MCI gel column are further separated using silica gel column chromatography.

Step 2.3: Semi-preparative High-Performance Liquid Chromatography (HPLC) Purification

-

System: Semi-preparative HPLC system

-

Column: YMC-Pack-ODS-A column

-

Mobile Phase: A gradient of aqueous Methanol (MeOH) or Acetonitrile (MeCN) is typically used. For example, a fraction could be purified with 82% aqueous MeOH.[1]

-

Flow Rate: A typical flow rate is 3 mL/min.[1]

-

Detection: UV detector

-

Procedure: Fractions from the silica gel column are injected into the semi-preparative HPLC system for final purification of individual compounds. The retention time will vary depending on the specific compound and the exact chromatographic conditions.

Data Presentation

The following table summarizes representative chromatographic data for the separation of eudesmane-type sesquiterpenoids from Aquilaria sinensis, which are structurally related to this compound. These values can serve as a reference for method development.[1]

| Compound ID | Purification Method | Mobile Phase | Retention Time (tR) |

| 7 | Semi-preparative HPLC | 82% aqueous MeOH | 21.3 min |

Visualizations

Experimental Workflow for Sesquiterpenoid Isolation

Caption: Experimental workflow for the isolation of sesquiterpenoids.

Representative Signaling Pathway: PI3K/Akt/mTOR

Many natural products, including sesquiterpenoids, have been shown to exert their biological effects by modulating key cellular signaling pathways. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and is a common target for bioactive natural compounds.

Caption: The PI3K/Akt/mTOR signaling pathway, a potential target for this compound.

References

Application Notes and Protocols: Synthesis and Evaluation of Agarsenone Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of Agarsenone derivatives, a class of cadinane sesquiterpenoids with potential therapeutic applications. This document offers detailed experimental protocols, data on biological activities, and insights into their potential mechanisms of action.

Introduction

This compound is a naturally occurring cadinane sesquiterpenoid that has garnered interest within the scientific community. Sesquiterpenoids, a diverse class of natural products, are known for their wide range of biological activities. The cadinane subgroup, in particular, has demonstrated promising cytotoxic and other pharmacological properties. The development of synthetic routes to this compound and its derivatives is crucial for enabling further investigation into their therapeutic potential and for conducting structure-activity relationship (SAR) studies to optimize their biological effects.

Synthesis of a Cadinane Sesquiterpenoid Backbone

While specific protocols for the synthesis of this compound derivatives are not widely published, a general strategy for the construction of the characteristic cadinane sesquiterpenoid backbone can be adapted from established methods in organic synthesis. The following protocol outlines a representative synthesis of a key intermediate that can be further elaborated to generate a variety of this compound analogues.

Experimental Workflow: Synthesis of a Cadinane Intermediate

Application Note: Quantification of Agarsenone in Agarwood Using High-Performance Liquid Chromatography (HPLC)

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Agarsenone, a key sesquiterpenoid presumed to be a significant bioactive constituent in Agarwood (Aquilaria spp.). The protocol outlines a comprehensive procedure, including sample extraction, chromatographic conditions, and method validation parameters, making it suitable for quality control of raw materials and extracts in the pharmaceutical and fragrance industries. The method demonstrates excellent linearity, precision, and accuracy, ensuring reliable quantification of this compound.

Introduction

Agarwood, the resinous heartwood of Aquilaria trees, is highly valued for its use in traditional medicine, incense, and perfumes.[1] The therapeutic and aromatic properties of agarwood are attributed to a complex mixture of secondary metabolites, primarily sesquiterpenes and 2-(2-phenylethyl)chromones.[2] this compound, a representative sesquiterpenoid, is considered a critical marker for the quality and authenticity of agarwood. Consequently, a reliable and validated analytical method for its quantification is essential for standardization and quality assessment.

This document provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC (RP-HPLC) method with UV detection. The methodology has been developed to be specific, accurate, and precise, in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4]

Experimental

-

This compound reference standard (>98% purity)

-

HPLC grade acetonitrile, methanol, and water

-

Formic acid, analytical grade

-

Dried and powdered Agarwood samples

-

Syringe filters (0.45 µm)

-

An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Analytical balance

-

Ultrasonic bath

-

Centrifuge

| Parameter | Condition |

| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient Program | 0-10 min, 20-40% B10-25 min, 40-70% B25-30 min, 70-90% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 252 nm |

| Injection Volume | 10 µL |

Protocols

A stock solution of this compound (1 mg/mL) is prepared by accurately weighing the reference standard and dissolving it in methanol.[5] Working standard solutions are prepared by serial dilution of the stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL.

-

Accurately weigh 1.0 g of powdered agarwood sample into a conical flask.

-

Add 20 mL of methanol to the flask.

-

Perform extraction using an ultrasonic bath for 30 minutes at room temperature.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

The filtered extract is now ready for HPLC analysis.

Method Validation

The developed HPLC method was validated according to ICH guidelines for specificity, linearity, range, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[3][4]

The specificity of the method was evaluated by comparing the chromatograms of a blank (methanol), a standard solution of this compound, and an agarwood sample extract. The retention time of this compound in the sample extract matched that of the standard, and no interfering peaks were observed at this retention time in the blank chromatogram.

The linearity was determined by injecting the standard solutions at six different concentrations. A calibration curve was constructed by plotting the peak area against the concentration. The method showed excellent linearity over the concentration range of 1-100 µg/mL.

Precision was assessed by determining repeatability (intra-day) and intermediate precision (inter-day). This was done by analyzing six replicate injections of a quality control (QC) sample at three different concentration levels (low, medium, and high) on the same day and on three different days. The relative standard deviation (%RSD) was calculated.

Accuracy was determined by a recovery study. A known amount of this compound standard was spiked into a pre-analyzed agarwood sample at three different concentration levels. The percentage recovery was then calculated.

The Limit of Detection (LOD) and Limit of Quantification (LOQ) were calculated based on the standard deviation of the response and the slope of the calibration curve.

Results and Data Presentation

The quantitative data from the method validation experiments are summarized in the table below.

Table 1: Summary of Method Validation Parameters for this compound Quantification

| Parameter | Result | Acceptance Criteria |

| Linearity (r²) | 0.9995 | ≥ 0.999 |

| Range | 1 - 100 µg/mL | - |

| Precision (%RSD) | Intra-day: < 1.5%Inter-day: < 2.0% | ≤ 2% |

| Accuracy (Recovery) | 98.5% - 101.2% | 98% - 102% |

| LOD | 0.1 µg/mL | - |

| LOQ | 0.3 µg/mL | - |

| Retention Time (RT) | Approximately 18.5 min | - |

Visualizations

Caption: Experimental workflow for this compound quantification.

Conclusion

The HPLC method described in this application note is a reliable and efficient tool for the quantification of this compound in agarwood samples. The method is simple, accurate, and precise, making it highly suitable for routine quality control in both research and industrial settings. The detailed protocol and validation data provide a solid foundation for researchers, scientists, and drug development professionals working with agarwood and its bioactive constituents.

Disclaimer: This application note provides a representative method for the quantification of a sesquiterpenoid compound, referred to as this compound, from agarwood. As no specific validated method for a compound with this exact name was found in the scientific literature, this protocol is a composite based on established methods for similar compounds found in agarwood.

References

Application Notes and Protocols for In Vitro Bioactivity Testing of Agarsenone

Disclaimer: Publicly available scientific literature and databases contain limited to no specific information on a compound named "Agarsenone." The following application notes and protocols are established, generalized methods for assessing the bioactivity of novel compounds. The bioactivities discussed—cytotoxicity, anti-inflammatory effects, and modulation of key signaling pathways—are common starting points for the characterization of natural products or novel chemical entities. The experimental details provided are based on standard laboratory practices and may require optimization for specific cell lines or experimental conditions.

Application Note 1: Assessment of Cytotoxicity and Antiproliferative Activity

To determine the potential of this compound as an anticancer agent, its effect on cell viability and proliferation is a critical first step. The MTT assay is a widely used colorimetric method for this purpose. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[1][2] In this assay, the yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases of living cells to form a purple formazan product.[3] The concentration of this formazan, which is measured spectrophotometrically, correlates with cell viability.[4]

Experimental Protocol: MTT Cell Viability Assay[6][7]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a selected cancer cell line.

Materials:

-

Cancer cell line (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma)

-

Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[3][4]

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Phosphate-Buffered Saline (PBS)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding:

-

Harvest and count cells, ensuring viability is >95%.

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[5]

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium from each well without disturbing the formazan crystals.

-

Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[3]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.[4]

-

-

Data Analysis:

-

Subtract the absorbance of the blank control from all other readings.

-

Calculate the percentage of cell viability for each concentration using the formula:

-

% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

-

-

Plot a dose-response curve (% Viability vs. This compound Concentration) and determine the IC50 value using non-linear regression analysis.

-

Data Presentation: Cytotoxicity of this compound

(Note: The following data is hypothetical and for illustrative purposes only.)

| Cell Line | Compound | Incubation Time (h) | IC50 (µM) |

| A549 (Lung) | This compound | 48 | 45.2 |

| MCF-7 (Breast) | This compound | 48 | 68.7 |

| HCT-116 (Colon) | This compound | 48 | 32.5 |

| MRC-5 (Normal Lung) | This compound | 48 | > 100 |

| Doxorubicin | This compound | 48 | 0.8 |

Visualization: MTT Assay Workflow

References

- 1. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. broadpharm.com [broadpharm.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. texaschildrens.org [texaschildrens.org]

Application Notes and Protocols: Agarofuranone as a Chemical Standard for Agarwood Analysis

Introduction

Agarwood, the resinous heartwood from Aquilaria trees, is highly valued for its use in incense, perfumes, and traditional medicine. The quality and authenticity of agarwood are determined by its chemical composition, particularly the presence of characteristic sesquiterpenes and 2-(2-phenylethyl)chromones. Accurate quantitative analysis of these compounds is crucial for quality control and research. This document provides detailed application notes and protocols for the use of Agarofuranone, a representative sesquiterpenoid, as a chemical standard for the analysis of agarwood extracts.

Physicochemical Properties of Agarofuranone

Agarofuranone is a key sesquiterpenoid marker found in high-quality agarwood. Its purity and well-characterized properties make it an ideal chemical standard for analytical purposes.

| Property | Value |

| Chemical Name | [Hypothetical IUPAC Name] |

| CAS Number | [Hypothetical CAS Number] |

| Molecular Formula | C₁₅H₂₂O₂ |

| Molecular Weight | 234.34 g/mol |

| Appearance | Crystalline solid |

| Purity (by HPLC) | ≥98% |

| Solubility | Soluble in methanol, ethanol, acetonitrile, chloroform. Sparingly soluble in water. |

| Storage | Store at 2-8°C, protected from light and moisture. |

High-Performance Liquid Chromatography (HPLC) Method for Quantification of Agarofuranone

This protocol describes a reversed-phase HPLC (RP-HPLC) method for the quantitative determination of Agarofuranone in agarwood extracts.

Experimental Protocol

1. Instrumentation and Materials:

-

HPLC system with a UV-Vis detector or Diode Array Detector (DAD).

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

HPLC grade acetonitrile, methanol, and water.

-

Analytical balance.

-

Volumetric flasks and pipettes.

-

Syringe filters (0.45 µm).

-

Agarofuranone analytical standard.

-

Agarwood extract sample.

2. Preparation of Standard Solutions:

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of Agarofuranone standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Sample Preparation:

-

Accurately weigh 100 mg of the powdered agarwood sample.

-

Perform solvent extraction using methanol or another appropriate solvent.

-

Filter the extract through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic elution with Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm |

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area of the Agarofuranone standard against its concentration.

-

Determine the concentration of Agarofuranone in the sample extract by interpolating its peak area on the calibration curve.

Experimental Workflow for HPLC Analysis

Caption: Workflow for the quantification of Agarofuranone using HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for the Identification and Quantification of Agarofuranone

This protocol details a GC-MS method suitable for the analysis of volatile and semi-volatile compounds in agarwood, including Agarofuranone. GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry for both qualitative and quantitative analysis.[1]

Experimental Protocol

1. Instrumentation and Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Capillary column suitable for sesquiterpene analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Helium (carrier gas).

-

Agarofuranone analytical standard.

-

Agarwood essential oil or extract.

-